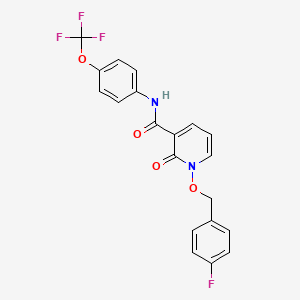
4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a furan ring, a hydroxyethyl group, and a dimethylbenzenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Preparation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced via the reaction of an appropriate aldehyde or ketone with ethylene glycol under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-furan intermediate with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies investigating enzyme inhibition or protein binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides. The presence of the furan ring and hydroxyethyl group can enhance its binding affinity to biological targets and potentially improve its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-22-16-11(2)7-14(8-12(16)3)23(19,20)17-9-15(18)13-5-6-21-10-13/h5-8,10,15,17-18H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLPRQLIINCLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)

![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)





![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)
![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)


